4-[(4-Chlorophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole

1,2,4-triazole structure-activity relationship kinase selectivity

4-[(4-Chlorophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole (CAS 1140495-90-4) is a chiral 1,2,4-triazole derivative bearing an N⁴-(4-chlorobenzyl) substituent, a C³-methyl group, and a C⁵-pyrrolidin-2-yl moiety. The compound is primarily encountered as a research intermediate or building block in medicinal chemistry campaigns targeting CNS disorders and protease inhibition.

Molecular Formula C14H17ClN4
Molecular Weight 276.76 g/mol
Cat. No. B13857129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Chlorophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole
Molecular FormulaC14H17ClN4
Molecular Weight276.76 g/mol
Structural Identifiers
SMILESCC1=NN=C(N1CC2=CC=C(C=C2)Cl)C3CCCN3
InChIInChI=1S/C14H17ClN4/c1-10-17-18-14(13-3-2-8-16-13)19(10)9-11-4-6-12(15)7-5-11/h4-7,13,16H,2-3,8-9H2,1H3
InChIKeyVJEBLYRZZRUHKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Chlorophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole: Key Identity and Baseline Properties for Scientific Procurement


4-[(4-Chlorophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole (CAS 1140495-90-4) is a chiral 1,2,4-triazole derivative bearing an N⁴-(4-chlorobenzyl) substituent, a C³-methyl group, and a C⁵-pyrrolidin-2-yl moiety . The compound is primarily encountered as a research intermediate or building block in medicinal chemistry campaigns targeting CNS disorders and protease inhibition. Despite being listed by multiple chemical suppliers as a custom synthesis item, publicly available primary literature containing reproducible, comparator-based quantitative biological or physicochemical profiles for this exact molecule is extremely scarce, and no head-to-head comparative datasets meeting the evidence threshold for this guide were identified in the open literature.

Why In-Class 1,2,4-Triazoles Cannot Substitute 4-[(4-Chlorophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole Without Evidence of Equivalence


The 1,2,4-triazole scaffold is notoriously sensitive to N⁴-substitution on its pharmacokinetic and target-engagement profile; the 4-chlorobenzyl group imparts a distinct lipophilic and steric character that strongly differentiates this compound from simple N⁴-alkyl or N⁴-phenyl analogs. Absent specific, controlled studies comparing this compound directly with its closest structural analogs, any assumption of functional interchangeability is scientifically unfounded. The quantitative evidence required to justify selection of this compound over alternatives is currently unavailable in the peer-reviewed or patent literature [1].

Quantitative Differential Evidence for 4-[(4-Chlorophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole Against Closest Analogs


Selectivity Against N⁴-Unsubstituted 1,2,4-Triazole Core: Evidence Gap Identified

No study was found that quantitatively compares the target compound against its N⁴-H or N⁴-methyl analog in any functional assay. The significance of the 4-chlorobenzyl group for target selectivity or potency remains uncharacterized in the public domain [1].

1,2,4-triazole structure-activity relationship kinase selectivity

CYP Inhibition Profile Versus Closely Related Triazoles: Data Unavailable

No peer-reviewed or patent-derived CYP inhibition panel data (e.g., CYP3A4, CYP2D6 IC50 values) were found for this compound, nor were any comparative data against analogs such as 4-(4-fluorobenzyl) or 4-benzyl derivatives [1].

drug metabolism CYP450 ADME

Aqueous Solubility and logD7.4 Comparison: No Quantitative Data in Public Domain

While theoretical logP predictions can be generated in silico, no experimentally determined aqueous solubility or logD7.4 values are reported for this compound, nor are any comparative measurements against the des-chloro or N⁴-unsubstituted analogs [1].

physicochemical property solubility lipophilicity

Application Scenarios for 4-[(4-Chlorophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole Based on Structural Inference


Medicinal Chemistry SAR Exploration of Cathepsin S Inhibitors (Roche Pyrrolidine Series)

The Roche EP2814822 patent family explores N⁴-substituted pyrrolidine-triazole hybrids as cathepsin S inhibitors. Although the exact compound is not explicitly exemplified in the public patent text, its core scaffold suggests utility as a comparator tool compound for probing the S2 pocket tolerance of cathepsin S when a 4-chlorobenzyl group is introduced, provided in-house data are generated [1].

CNS Penetrant Building Block with Reduced P-gp Liability Potential

The pyrrolidine moiety, combined with a moderately lipophilic N⁴-chlorobenzyl group, may confer improved passive permeability relative to highly polar N⁴-H analogs. This compound could serve as a late-stage diversification intermediate in CNS programs, but experimental confirmation of P-gp efflux ratio relative to unsubstituted or smaller N⁴-alkyl analogs is required before selection [1].

Chiral Probe for Asymmetric Synthesis Methodology Development

The presence of a defined (2R) chiral center makes this compound valuable as a substrate for developing catalytic asymmetric N-alkylation or cross-coupling reactions on the triazole core, serving as a more sterically demanding test case than N⁴-methyl analogs [1].

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